1-Diethoxyphosphoryl-2-iodo-propane

Description

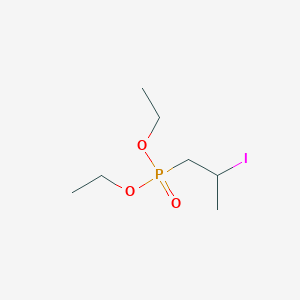

Its molecular formula is inferred as C₇H₁₄IO₃P, combining a phosphoryl moiety (P=O) with ethoxy groups and an iodoalkyl chain. However, direct experimental data on its synthesis, reactivity, or applications are absent in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

Molecular Formula |

C7H16IO3P |

|---|---|

Molecular Weight |

306.08 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-iodopropane |

InChI |

InChI=1S/C7H16IO3P/c1-4-10-12(9,11-5-2)6-7(3)8/h7H,4-6H2,1-3H3 |

InChI Key |

PGQLWFSTUFCVDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(C)I)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphoryl-2-iodo-propane can be synthesized through a multi-step process involving the introduction of the diethoxyphosphoryl group and the subsequent iodination of the propane backbone. One common method involves the reaction of diethyl phosphite with an appropriate halogenated propane derivative under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Diethoxyphosphoryl-2-iodo-propane undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of appropriate solvents.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: The major products are derivatives where the iodo group is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, leading to various oxidized or reduced forms of the compound.

Scientific Research Applications

1-Diethoxyphosphoryl-2-iodo-propane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.

Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-diethoxyphosphoryl-2-iodo-propane involves its interaction with molecular targets through its reactive functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the iodo group can undergo substitution or elimination reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Diethoxyphosphoryl-2-iodo-propane and analogous compounds from the evidence:

Key Observations :

- Phosphoryl Group Variations: Unlike the diethoxyphosphoryl group in the target compound, O-1-Ethylhexyl methylphosphonofluoridate () features a methylphosphonofluoridate group, which introduces fluorine as a leaving group. This likely enhances its reactivity in hydrolysis or nucleophilic substitution compared to the ethoxy-stabilized phosphoryl group in the target compound.

- Iodo vs. Fluoro/Amide Groups : The iodine in 2-iodo-1-methoxypropane () and the target compound contrasts with fluorine in and amide groups in . Iodine’s larger atomic radius and lower electronegativity may confer distinct reactivity (e.g., easier substitution in Suzuki couplings) compared to fluorine or amides.

- Similarly, the phenylamide group in adds aromaticity, altering electronic properties.

Physical and Spectroscopic Properties

- Collision Cross-Section (CCS) : For 2-iodo-1-methoxypropane (), CCS values range from 116.1–128.3 Ų (depending on adducts), reflecting its compact structure. The target compound’s CCS is expected to be larger due to the phosphoryl group’s bulk.

- Molecular Weight: The target compound (MW ≈ 292 g/mol) is heavier than 2-iodo-1-methoxypropane (MW ≈ 200 g/mol) but lighter than O-1-Ethylhexyl methylphosphonofluoridate (MW ≈ 210 g/mol, but with a longer alkyl chain).

Reactivity and Stability

- Phosphoryl Stability : Diethoxyphosphoryl groups (target compound) are generally more hydrolytically stable than fluoridates () due to stronger P-O bonds vs. P-F. However, they are less reactive in phosphorylation reactions.

- Iodine Reactivity : The 2-iodo group in the target compound may undergo elimination or substitution more readily than chlorine in N-(2-chloroethyl)-N-(isopropyl)propan-1-amine (), where chlorine’s higher electronegativity stabilizes the C-Cl bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.